molecular formula C4H9ClF3NO B1408984 N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride CAS No. 1286743-83-6

N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride

Cat. No. B1408984
CAS RN: 1286743-83-6
M. Wt: 179.57 g/mol
InChI Key: UYMOXOKWVNGLOC-UHFFFAOYSA-N
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Description

“N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1286743-83-6 . It has a molecular weight of 179.57 .

Scientific Research Applications

Synthesis Applications

N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride is utilized in various synthesis processes. For instance, it plays a role in the synthesis of tritium-labeled compounds, as demonstrated in the preparation of [1,2-3H]ethylamine hydrochloride. This process involves a multiple-step sequence resulting in high radioactive specificity and purity, highlighting its utility in creating specific labeled compounds for further research (Yang et al., 2008).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as methylated amines and their corresponding ammonium chlorides, are analyzed using Raman spectroscopy. This method helps understand the spectral properties of these compounds, shedding light on their chemical structure and behavior (Edsall, 1937).

Drug Delivery and Biomaterials

In the field of biomaterials and drug delivery, tris(2-(2-formylphenoxy)ethyl)amine has been synthesized and used as a cross-linker for creating chitosan hydrogels. These hydrogels demonstrate pH- and thermo-responsive properties, making them suitable for targeted drug delivery applications (Karimi et al., 2018).

Detection of Amines

Derivatives of this compound have been used to detect amines. For example, methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives react with amines to produce adducts with distinct absorption bands, useful for analytical purposes (Tamiaki et al., 2013).

Chemical Synthesis

In chemical synthesis, N-substituted-5-methyl-2-piyrrolidones have been obtained by reductive amination of ethyl levulinate with amines, where compounds like this compound play a critical role (Vidal et al., 2015).

Surface Modification

It's also used in surface modification, as seen in the introduction of amine groups on polyethylene by plasma immobilization of a preadsorbed layer of decylamine hydrochloride. This process enables the modification of material surfaces for various applications (Terlingen et al., 1993).

Reductive Amination Processes

Expedient reductive amination processes for synthesizing N-methylated and N-alkylated amines utilize compounds like this compound. This is crucial in the production of fine and bulk chemicals (Senthamarai et al., 2018).

Photocatalysis

In photocatalysis, this compound derivatives are used for the N-methylation of amines, facilitating the functionalization of heterocycles and pharmaceutical intermediates (Wang et al., 2018).

properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-8-2-3-9-4(5,6)7;/h8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMOXOKWVNGLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286743-83-6
Record name Ethanamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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